molecular formula C12H15NO5S B1420337 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid CAS No. 1098366-71-2

4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid

Cat. No.: B1420337
CAS No.: 1098366-71-2
M. Wt: 285.32 g/mol
InChI Key: WHPPIDUQUUAHQJ-UHFFFAOYSA-N
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Description

4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid is a chemical compound with the molecular formula C12H15NO5S and a molecular weight of 285.32 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a morpholin-4-ylsulfonylmethyl group. It is used in various scientific research applications due to its unique chemical structure and properties.

Scientific Research Applications

4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid is utilized in several scientific research fields:

Safety and Hazards

For safety information and potential hazards associated with “4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with morpholine and a sulfonylating agent. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the sulfonylmethyl group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-[(Morpholin-4-ylsulfonyl)methyl]phenylacetic acid
  • 4-[(Morpholin-4-ylsulfonyl)methyl]benzamide
  • 4-[(Morpholin-4-ylsulfonyl)methyl]benzonitrile

Comparison: 4-[(Morpholin-4-ylsulfonyl)methyl]benzoic acid is unique due to its benzoic acid moiety, which imparts distinct chemical properties compared to similar compounds with different functional groups. The presence of the carboxylic acid group allows for additional reactivity and interactions, making it a versatile compound in various applications .

Properties

IUPAC Name

4-(morpholin-4-ylsulfonylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c14-12(15)11-3-1-10(2-4-11)9-19(16,17)13-5-7-18-8-6-13/h1-4H,5-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPPIDUQUUAHQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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